Miro1 Reducer

Parkinson's disease Miro1 degradation dose-response

Miro1 Reducer (CAS 2624336-91-8, C20H17ClFN7O) is a small-molecule proteasomal degradation promoter targeting the mitochondrial outer membrane protein Miro1 (RHOT1). Unlike broad-spectrum mitophagy modulators or genetic knockdown approaches, this compound was discovered through an in silico screen specifically designed to eliminate the Miro1 accumulation phenotype observed in >94% of Parkinson's disease (PD) patient-derived fibroblasts.

Molecular Formula C20H17ClFN7O
Molecular Weight 425.8 g/mol
Cat. No. B12366934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiro1 Reducer
Molecular FormulaC20H17ClFN7O
Molecular Weight425.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4.Cl
InChIInChI=1S/C20H16FN7O.ClH/c21-14-2-1-3-17(10-14)27-20(29)26-16-6-4-15(5-7-16)25-18-11-19(24-12-23-18)28-9-8-22-13-28;/h1-13H,(H,23,24,25)(H2,26,27,29);1H
InChIKeyUKXRHSHXZHFFTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miro1 Reducer: A Selective Proteasomal Degrader of Mitochondrial Rho GTPase 1 for Parkinson's Disease Research and Biomarker-Target Engagement Studies


Miro1 Reducer (CAS 2624336-91-8, C20H17ClFN7O) is a small-molecule proteasomal degradation promoter targeting the mitochondrial outer membrane protein Miro1 (RHOT1) [1]. Unlike broad-spectrum mitophagy modulators or genetic knockdown approaches, this compound was discovered through an in silico screen specifically designed to eliminate the Miro1 accumulation phenotype observed in >94% of Parkinson's disease (PD) patient-derived fibroblasts [2]. The compound reduces Miro1 protein levels in a dose-dependent manner (IC50 = 7.8 μM) and rescues delayed mitophagy, dopaminergic neurodegeneration, and locomotor deficits in PD patient iPSC-derived neurons and Drosophila models .

Why Miro1 Reducer Cannot Be Replaced by Alternative Miro1 Modulators or Mitophagy Enhancers in Parkinson's Research


Miro1 Reducer is not interchangeable with other Miro1-targeting compounds, genetic knockdown strategies, or broad mitophagy activators due to its unique mechanism of action and selectivity profile. T-type calcium channel antagonists, for example, reduce Miro1 levels indirectly and lack the validated selectivity data available for Miro1 Reducer [1]. Genetic Miro1 knockdown via RNAi lacks the pharmacological control and temporal precision required for dose-response studies [2]. Furthermore, Miro1 Reducer does not significantly affect related outer mitochondrial membrane proteins such as Miro2 or Mitofusin, a selectivity feature not consistently demonstrated across alternative approaches [3]. Substituting with a non-selective mitophagy enhancer (e.g., urolithin A, NAD+ precursors) would fail to recapitulate the Miro1-specific biomarker reduction that defines target engagement in PD fibroblast assays [4].

Miro1 Reducer Comparative Evidence: Potency, Selectivity, and Functional Rescue Data Versus Alternatives


Miro1 Reducer IC50 for Miro1 Protein Reduction in PD Patient Fibroblasts

Miro1 Reducer reduces Miro1 protein levels in PD patient fibroblasts in a dose-dependent manner with an IC50 of 7.8 μM [1]. In contrast, genetic Miro1 knockdown via shRNA achieves ~70-80% reduction but lacks the dose-dependent control necessary for pharmacological studies [2]. T-type calcium channel antagonists, an alternative class of Miro1 reducers, lack reported IC50 values for Miro1 reduction in PD fibroblasts, making dose-response comparisons impossible [3].

Parkinson's disease Miro1 degradation dose-response

Selectivity Profile: Miro1 Reducer Spares Miro2 and Mitofusin

Miro1 Reducer does not significantly affect the protein levels of Miro2 or Mitofusin (Marf) in either healthy or PD patient fibroblasts, as confirmed by Western blotting [1]. This selectivity is critical because Miro2 also undergoes depolarization-triggered degradation, albeit to a lesser extent than Miro1 [2]. Alternative approaches such as T-type calcium channel antagonists lack published selectivity data for Miro1 versus Miro2 [3].

Miro1 selectivity off-target effects mitochondrial GTPase

Rescue of Stress-Induced Dopaminergic Neurodegeneration in PD Patient iPSC-Derived Neurons

Miro1 Reducer treatment (5 μM for 24 hrs) completely rescued stress-induced neurodegeneration of dopaminergic neurons derived from PD patient iPSCs [1]. In contrast, genetic Miro1 knockdown via RNAi also rescues neurodegeneration but lacks the pharmacological control and reversibility required for therapeutic development [2]. No published data demonstrate that T-type calcium channel antagonists rescue dopaminergic neuron loss in PD patient-derived neurons [3].

neuroprotection iPSC-derived neurons dopaminergic neuron

In Vivo Rescue of Locomotor Deficits and Lifespan Extension in Drosophila PD Models

Feeding Miro1 Reducer (2.5 μM) to adult Drosophila PD models (LRRK2 G2019S, PINK1 null, SNCA A53T) significantly rescued age-dependent locomotor decline (LRRK2 and PINK1 models) and extended shortened lifespan (SNCA A53T model) [1]. Genetic Miro1 knockdown also rescues phenotypes but requires complex genetic crosses and cannot be applied post-developmentally [2]. T-type calcium channel antagonists have not been evaluated in Drosophila PD models [3].

Drosophila PD model locomotor rescue lifespan extension

Optimal Use Cases for Miro1 Reducer in Parkinson's Disease Research and Drug Discovery


PD Patient Fibroblast Biomarker Engagement Assays

Miro1 Reducer is the preferred tool for quantifying Miro1 target engagement in PD patient-derived fibroblasts. The compound's dose-dependent reduction of Miro1 (IC50 = 7.8 μM) enables reproducible pharmacodynamic biomarker studies, as demonstrated in >94% of PD patient fibroblast lines [1]. This application is unique to Miro1 Reducer, as alternative Miro1 modulators lack validated biomarker reduction data in this clinically relevant ex vivo system .

iPSC-Derived Dopaminergic Neuron Neuroprotection Screening

Miro1 Reducer is ideally suited for neuroprotection assays in PD patient iPSC-derived dopaminergic neurons. The compound (5 μM, 24 hrs) completely rescues stress-induced neurodegeneration in this human neuronal model [1]. This validated rescue provides a robust positive control for screening novel Miro1-targeting compounds or for studying Miro1-dependent neuroprotective mechanisms .

In Vivo Drosophila PD Model Preclinical Efficacy Studies

Miro1 Reducer is the only small-molecule Miro1 degrader with validated in vivo efficacy in Drosophila PD models. Feeding adult flies 2.5 μM compound rescues locomotor deficits and extends lifespan in LRRK2, PINK1, and SNCA models [1]. This makes it an essential tool for preclinical proof-of-concept studies and for benchmarking novel Miro1-targeting therapies .

Selective Miro1 Degradation in Mitochondrial Motility and Mitophagy Studies

Miro1 Reducer is the compound of choice for dissecting Miro1-specific functions in mitochondrial motility and mitophagy, due to its selectivity for Miro1 over Miro2 and Mitofusin [1]. Unlike genetic knockdown or broad mitophagy activators, Miro1 Reducer allows temporal control and avoids confounding effects on related OMM proteins, enabling precise mechanistic studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miro1 Reducer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.